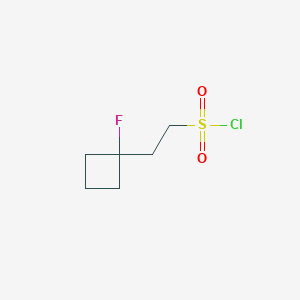

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

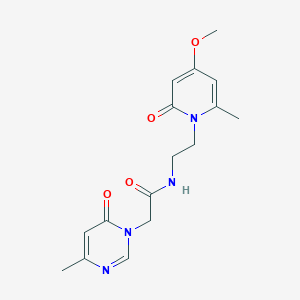

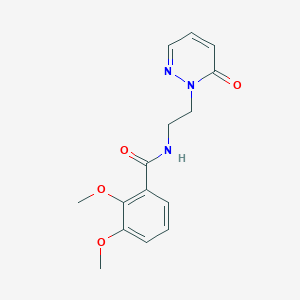

“2-(1-Fluorocyclobutyl)ethanesulfonyl chloride” is a chemical compound with the molecular formula C6H10ClFO2S . It has a molecular weight of 200.66 . The compound contains a fluorocyclobutyl group attached to an ethanesulfonyl chloride group .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10ClFO2S/c7-11(9,10)5-4-6(8)2-1-3-6/h1-5H2 . This indicates that the compound has a cyclobutyl ring with a fluorine atom attached to one of the carbon atoms. The ethanesulfonyl chloride group is attached to the same carbon atom as the fluorine.Scientific Research Applications

Antimycotic Compound Development

Flucytosine Analysis : Flucytosine, a compound utilized in the treatment of systemic mycoses, demonstrates the importance of fluorinated compounds in antifungal medication development. Flucytosine is metabolized into 5-fluorouracil (5-FU) within fungal cells, inhibiting RNA and DNA synthesis, showcasing the role of fluorine in enhancing pharmaceutical efficacy (Vermes, Guchelaar, & Dankert, 2000).

Geochemical Studies

Geochemistry of Gallium, Germanium, Indium, and Scandium : Research into the aqueous geochemistry of metals emphasizes the importance of understanding how complex compounds, including those with fluorinated elements, interact in natural environments. Such studies inform the extraction, processing, and environmental impact assessments of these metals (Wood & Samson, 2006).

Chemical Synthesis

Metallation of π-Deficient Heteroaromatic Compounds : The study of metallation in heterocyclic compounds, including fluoropyridines, offers insights into chemical synthesis techniques that could be applied to 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride. Such research outlines methods to introduce metal atoms into organic compounds, which is crucial for the development of new materials and pharmaceuticals (Marsais & Quéguiner, 1983).

Fluorine in Polymer Science

Polytetrafluoroethylene (PTFE) Synthesis and Characterization : The synthesis and applications of PTFE highlight the unique properties conferred by fluorine atoms in polymers. Given the chemical resistance, thermal stability, and low friction of PTFE, studying fluorine-containing compounds like 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride could lead to new materials with specialized applications (Puts, Crouse, & Améduri, 2019).

properties

IUPAC Name |

2-(1-fluorocyclobutyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)5-4-6(8)2-1-3-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUJODUGDSCDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2595541.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2595544.png)

![3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2595546.png)

![N-(3,4-difluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2595548.png)

![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole](/img/structure/B2595555.png)